molecular formula C17H17Cl2NO3 B10895173 N-(2,4-dichlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(2,4-dichlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B10895173
M. Wt: 354.2 g/mol
InChI Key: YVCHLXAUBVBUSX-UHFFFAOYSA-N
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Description

N~1~-(2,4-DICHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzylamides This compound is characterized by the presence of a dichlorobenzyl group and a dimethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DICHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and 3,4-dimethoxyphenylacetic acid.

    Formation of Intermediate: The 2,4-dichlorobenzyl chloride is reacted with an amine to form an intermediate benzylamine derivative.

    Amide Bond Formation: The intermediate is then coupled with 3,4-dimethoxyphenylacetic acid under appropriate conditions to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of N1-(2,4-DICHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DICHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N1-(2,4-DICHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,4-Dichlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide: A closely related compound with similar structural features.

    N~1~-(2,4-Dichlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamide: Another analog with slight variations in the acetamide group.

Uniqueness

N~1~-(2,4-DICHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of dichlorobenzyl and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-6-3-11(7-16(15)23-2)8-17(21)20-10-12-4-5-13(18)9-14(12)19/h3-7,9H,8,10H2,1-2H3,(H,20,21)

InChI Key

YVCHLXAUBVBUSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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